![molecular formula C28H32N2O5 B257428 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMVC, is a synthetic compound that belongs to the class of chromenopyrrole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx).
Biochemical and Physiological Effects:
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its broad spectrum of pharmacological activities, which makes it a potential candidate for the treatment of various diseases. However, its low solubility in water and poor bioavailability limit its use in vivo. Moreover, the potential toxicity of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione needs to be further investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the key areas of focus is to improve its solubility and bioavailability. Moreover, the potential toxicity of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione needs to be further investigated before it can be used in clinical trials. Additionally, the development of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs with improved pharmacological properties is another area of interest. Furthermore, the use of 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a drug delivery system for other therapeutic agents is also being explored. Overall, the research on 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized by a multi-step process involving the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization with 4-morpholineethanol and oxidation with potassium permanganate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C28H32N2O5 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O5/c1-28(2,3)19-7-5-18(6-8-19)24-23-25(31)21-10-9-20(33-4)17-22(21)35-26(23)27(32)30(24)12-11-29-13-15-34-16-14-29/h5-10,17,24H,11-16H2,1-4H3 |
Clé InChI |
ZBUHDAPIJXOFKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




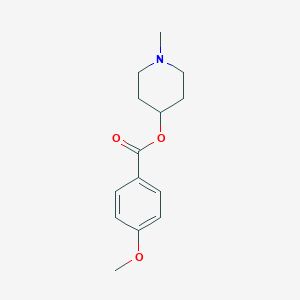
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)
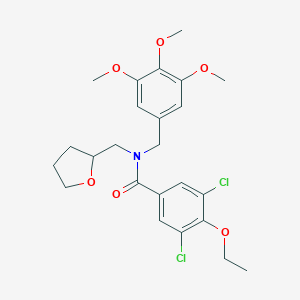
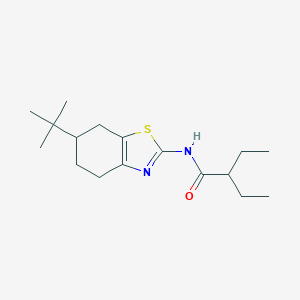
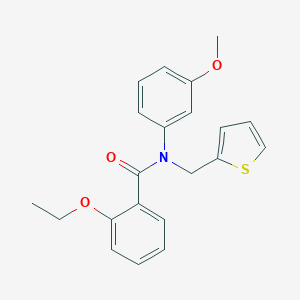
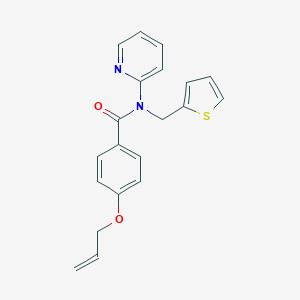
![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

